
(3-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
Vue d'ensemble
Description
3-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone, commonly referred to as AMPTM, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of experiments, from studying the mechanism of action of drugs to biochemical analysis of biological samples.
Applications De Recherche Scientifique
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial for the synthesis of various biologically active compounds. The aminomethyl group in the compound can act as a precursor for introducing nitrogen-containing side chains, which are often found in bioactive molecules .
Development of Anticancer Agents
The structure of this compound suggests potential utility in the development of anticancer agents. Piperidine derivatives have been studied for their antiproliferative effects on cancer cells, and modifications to the piperidine ring can lead to compounds with improved efficacy .
Anti-Inflammatory Applications
Due to the presence of the piperidine moiety, this compound may be used in the synthesis of anti-inflammatory drugs. Piperidine derivatives have shown promise in reducing inflammation in various disease models .
Antimicrobial and Antifungal Agents
The compound’s structural features may be exploited to create antimicrobial and antifungal agents. Piperidine derivatives have been recognized for their ability to combat a range of microbial and fungal pathogens .
Neuroprotective Therapies
The aminomethyl group attached to the piperidine ring could be modified to enhance the neuroprotective properties of the compound. Piperidine derivatives are being explored for their potential in treating neurodegenerative diseases .
Analgesic Drugs
Piperidine derivatives are known to possess analgesic properties. This compound could serve as a starting point for the development of new pain-relief medications .
Antipsychotic Medications
The unique structure of this compound might be beneficial in the design of antipsychotic drugs. Piperidine-based compounds have been used in the treatment of various psychiatric disorders .
Cardiovascular Drug Research
Given the importance of piperidine derivatives in medicinal chemistry, this compound could be involved in the creation of cardiovascular drugs, potentially addressing conditions like hypertension .
Mécanisme D'action
Target of Action
Similar compounds have been found to target proteins like tryptase beta-2 and Serine/threonine-protein kinase Chk1 . These proteins play crucial roles in various biological processes, including inflammation and cell cycle regulation, respectively.
Mode of Action
It’s suggested that similar compounds interact with their targets through hydrogen bonding, pi-pi stacking, and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby influencing the biological processes they are involved in.
Biochemical Pathways
Compounds with similar structures have been found to influence pathways related to inflammation and cell cycle regulation .
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties, including absorption and distribution in the body, binding to proteins, and metabolism . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness and potential side effects.
Result of Action
Similar compounds have been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Propriétés
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-8-13-10(7-16-8)11(15)14-4-2-3-9(5-12)6-14/h7,9H,2-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYAUZXAKKFBAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



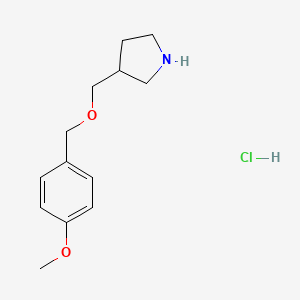
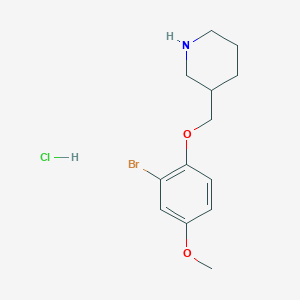
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B1466295.png)
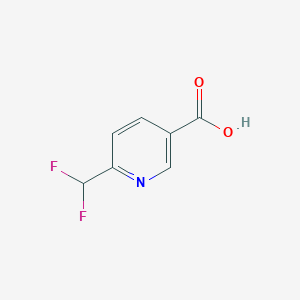
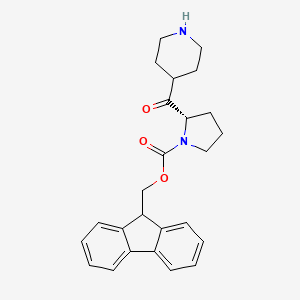
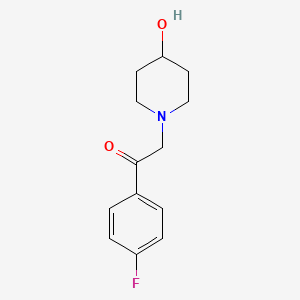
![5-Nitro-2-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466304.png)
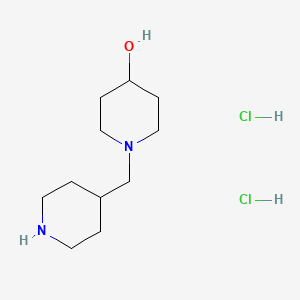
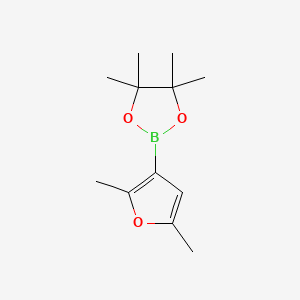
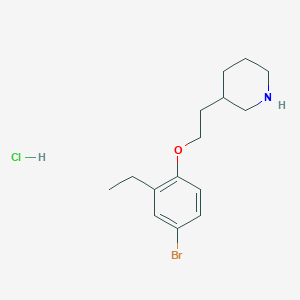
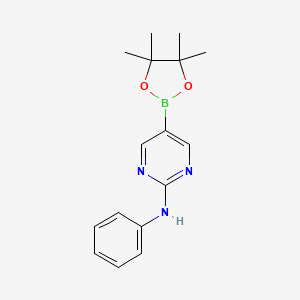
![3-[1-(4-Methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B1466312.png)
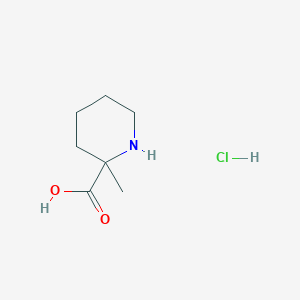
![[1-(3-phenoxypropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466315.png)